

# Application Notes and Protocols: Translaminar and Systemic Movement of Pyrametostrobin in Plants

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Compound of Interest		
Compound Name:	Pyrametostrobin	
Cat. No.:	B1462844	Get Quote

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### Introduction

**Pyrametostrobin** is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops. Its efficacy is significantly influenced by its ability to move within the plant. This document provides a detailed overview of the translaminar and systemic movement of strobilurin fungicides, using data from a closely related compound, pyraoxystrobin, as a representative model. Understanding these movement characteristics is crucial for optimizing application strategies, ensuring effective disease control, and developing new fungicidal formulations.

Translaminar movement refers to the ability of a pesticide to penetrate the leaf tissue and move from the treated upper surface to the untreated lower surface.[1][2] This "local systemic" activity is vital for controlling pests and pathogens on all parts of the leaf, even those not directly sprayed.[2][3] Systemic movement, on the other hand, involves the translocation of the compound throughout the plant's vascular system, primarily the xylem and phloem, allowing it to reach distant, untreated plant parts like new shoots and roots.[3][4] The degree of translaminar and systemic activity is influenced by the physicochemical properties of the fungicide, such as lipophilicity and water solubility.[5]



# Data Presentation: Movement of a Representative Strobilurin Fungicide (Pyraoxystrobin) in Cucumber Seedlings

The following tables summarize the quantitative data on the uptake and distribution of 14C-labeled pyraoxystrobin in cucumber seedlings after foliar application. This data provides valuable insights into the potential movement of **Pyrametostrobin**.

Table 1: Foliar Uptake of 14C-Pyraoxystrobin in Cucumber Seedlings Over Time[6][7]

Days After Treatment (DAT)	Total Absorption (% of Applied)
0.25	20%
5	68%
14	68%

Table 2: Distribution of Absorbed 14C-Pyraoxystrobin in Cucumber Seedlings[6][7]

Plant Part	Distribution (% of Total Absorbed 14C)
Treated Leaf	>74%
Stalk Above Treated Leaf	Highest after treated leaf
Leaves Above Treated Leaf	
Stalk Below Treated Leaf	
Leaves Below Treated Leaf	
Cotyledon	_
Root	Lowest

Note: The original study provided a qualitative order of distribution. The majority of the absorbed fungicide remained in the treated leaf.



### **Experimental Protocols**

The following are detailed methodologies for key experiments to assess the translaminar and systemic movement of **Pyrametostrobin** in plants, adapted from studies on related compounds.[6][7]

# Protocol 1: Foliar Uptake and Translocation Study using Radiolabeled Pyrametostrobin

Objective: To quantify the absorption and movement of **Pyrametostrobin** from the treated leaf to other parts of the plant.

#### Materials:

- 14C-labeled **Pyrametostrobin** (requires synthesis by a specialized laboratory)
- Test plants (e.g., cucumber, wheat seedlings) grown under controlled conditions
- Micropipette or syringe for application
- · Scintillation cocktail and vials
- Liquid Scintillation Counter (LSC)
- Homogenizer
- Solvents (e.g., acetonitrile, methanol)
- Cellulose acetate or other suitable material for leaf washing

#### Procedure:

- Plant Preparation: Grow healthy, uniform plants to a specific growth stage (e.g., third-leaf stage for cucumber).
- Application: Apply a precise amount (e.g., a specific activity in Bq) of 14C-Pyrametostrobin solution to a designated area on a single leaf of each plant.



- Time-Course Sampling: At predetermined time points (e.g., 0.25, 1, 3, 5, 7, and 14 days after treatment), harvest replicate plants.
- Leaf Washing: To differentiate between surface residue and absorbed fungicide, wash the treated leaf surface with a suitable solvent (e.g., 10% ethanol) and collect the washings.
- Sample Sectioning: Dissect the plant into different parts: treated leaf, leaves above the
  treated leaf, stalk above the treated leaf, leaves below the treated leaf, stalk below the
  treated leaf, cotyledons, and roots.
- Sample Preparation: Homogenize each plant section.
- Radioactivity Measurement:
  - Measure the radioactivity in the leaf washings using a Liquid Scintillation Counter to determine the amount of unabsorbed **Pyrametostrobin**.
  - Measure the radioactivity in each homogenized plant section using LSC.
- Data Analysis:
  - Calculate the total absorption as the total radioactivity recovered in all plant parts divided by the initially applied radioactivity.
  - Express the distribution in each plant part as a percentage of the total absorbed radioactivity.

# Protocol 2: Analytical Method for Pyrametostrobin and its Metabolites in Plant Tissues (HPLC-MS/MS)

Objective: To develop a sensitive and reliable method for the simultaneous determination of **Pyrametostrobin** and its potential metabolites in various plant matrices. This protocol is adapted from methods for other strobilurin fungicides.[8]

Materials:



- High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS)
- Analytical column (e.g., C18 column)
- Acetonitrile (HPLC grade)
- Formic acid
- · Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) sorbent (for samples with high pigment content)
- Anhydrous magnesium sulfate
- Sodium chloride
- Centrifuge and centrifuge tubes
- Vortex mixer

#### Procedure:

- Sample Homogenization: Weigh a representative sample of the plant tissue (e.g., 10 g) and homogenize.
- Extraction:
  - Place the homogenized sample in a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile.
  - Add extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl).
  - Shake vigorously for 1 minute.
  - Centrifuge at ≥3000 g for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

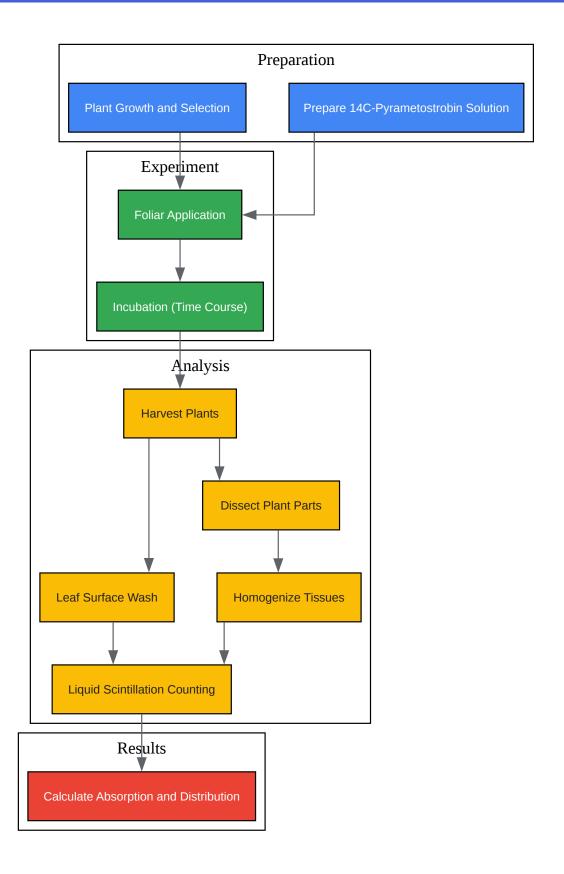


- Take an aliquot of the supernatant.
- Add d-SPE sorbents (e.g., PSA and GCB for cucumber samples) to remove interfering matrix components.
- Vortex for 30 seconds.
- Centrifuge at high speed (e.g., >10,000 g) for 2 minutes.
- LC-MS/MS Analysis:
  - Transfer the final extract into an autosampler vial.
  - Inject an aliquot into the HPLC-MS/MS system.
  - Separate the analytes using a suitable gradient elution program with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.
  - Detect and quantify **Pyrametostrobin** and its metabolites using multiple reaction monitoring (MRM) mode.

### **Visualizations**

# **Experimental Workflow for Foliar Uptake and Translocation Study**



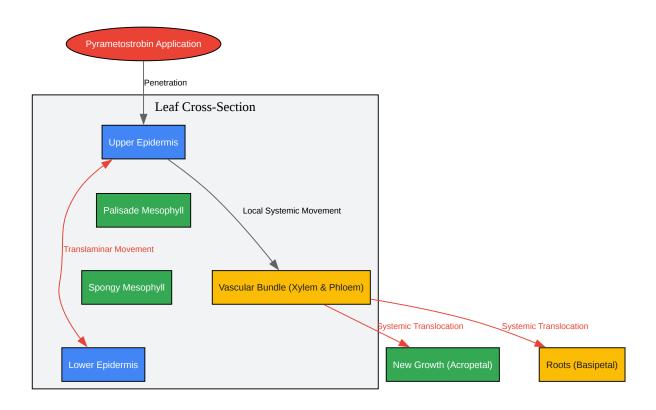


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Caption: Workflow for studying foliar uptake and translocation.



## **Conceptual Diagram of Translaminar and Systemic Movement**



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Caption: Movement pathways of **Pyrametostrobin** in a plant.

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